
2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 2095410-44-7 . It has a molecular weight of 242.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15) . This code provides a unique identifier for the compound and can be used to generate its molecular structure .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 242.18 .Scientific Research Applications
Benzofuran Derivatives: Natural Sources and Bioactivity
Benzofuran compounds are recognized for their presence in nature and significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have shown potential as natural drug lead compounds, with recent discoveries highlighting their applications in treating diseases such as hepatitis C and cancer through novel scaffolds of benzofuran derivatives. The exploration of benzofuran rings' synthesis methods reveals advancements in constructing complex benzofuran derivatives, which are promising for pharmaceutical development due to their potent bioactivities and drug prospects (Miao et al., 2019).
Environmental Considerations and Toxicology
The environmental persistence and potential toxicity of fluorinated compounds, including those related to benzofuran derivatives, have been a growing concern. Studies have focused on understanding the environmental fate, toxicological profiles, and impacts of novel fluorinated alternatives to traditional persistent organic pollutants (POPs). These investigations highlight the need for further toxicological studies to evaluate the safety and long-term environmental impact of these compounds, emphasizing their systemic multiple organ toxicities and comparing them to legacy POPs (Wang et al., 2019).
Pharmacokinetics and Pharmacodynamics
The pharmacological aspects of benzofuran derivatives and related new psychoactive substances (NPS) have been examined, with a focus on their pharmacokinetics, pharmacodynamics, and toxicological profiles. These studies aim to understand the health risks associated with NPS, comparing their clinical effects to those of common illicit drugs and exploring potential therapeutic applications. The research underscores the importance of continuous monitoring and risk assessment to safeguard public health against emerging substances (Nugteren-van Lonkhuyzen et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid are currently unknown. This compound is a benzofuran derivative , a class of compounds that have been shown to have a wide range of biological and pharmacological activities . .
Mode of Action
As a benzofuran derivative, it may interact with its targets in a manner similar to other benzofuran compounds . .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound has significant effects at the molecular and cellular level.
properties
IUPAC Name |
2-[6-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJBHLFHJDBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
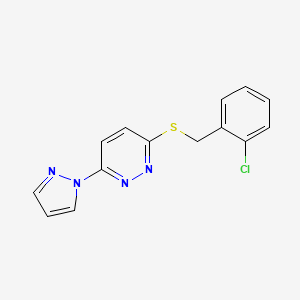
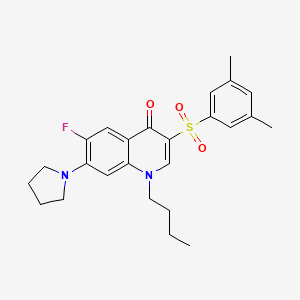
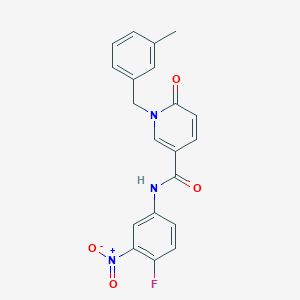
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
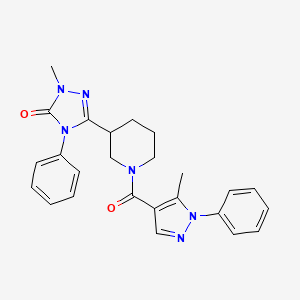
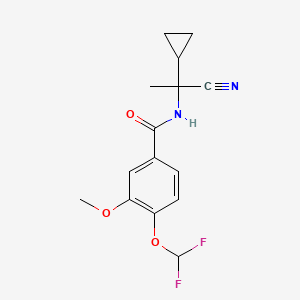
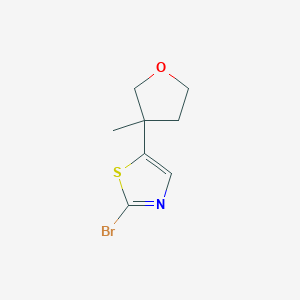
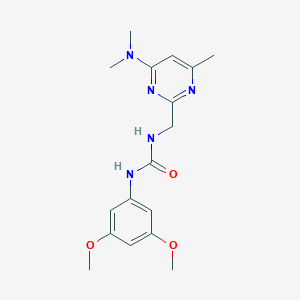
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)
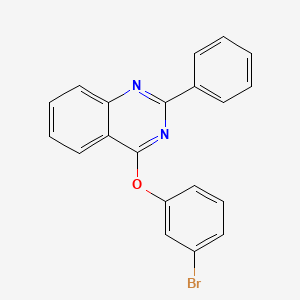
![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)